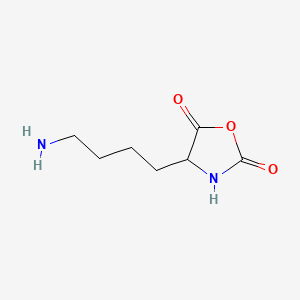
4-(4-Aminobutyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminobutyl)oxazolidine-2,5-dione is an organic compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It appears as a white crystalline solid and is slightly soluble in water but soluble in organic solvents such as ethanol and xylene . This compound is known for its applications in various industrial and scientific fields.
Métodos De Preparación
The preparation of 4-(4-Aminobutyl)oxazolidine-2,5-dione involves several synthetic routes, including synthesis, oxidation, and crystallization steps . The specific synthetic route depends on the required substrates and reaction conditions. Industrial production methods typically involve the use of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction .
Análisis De Reacciones Químicas
4-(4-Aminobutyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Aminobutyl)oxazolidine-2,5-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(4-Aminobutyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It acts as a catalyst or inducer in various chemical reactions, facilitating the formation of desired products . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
4-(4-Aminobutyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidine-2,4-dione: This compound has a similar structure but different functional groups and reactivity.
4-(4-Aminobutyl)-1,3-oxazolidine-2,5-dione: This compound has a similar structure but different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
5860-61-7 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
4-(4-aminobutyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O3/c8-4-2-1-3-5-6(10)12-7(11)9-5/h5H,1-4,8H2,(H,9,11) |
Clave InChI |
FCATYYOPYTXOIZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















